molecular formula C8H6ClNO2S B109613 1H-indole-5-sulfonyl chloride CAS No. 1094209-33-2

1H-indole-5-sulfonyl chloride

Cat. No.: B109613
CAS No.: 1094209-33-2
M. Wt: 215.66 g/mol
InChI Key: MZGMZFOGQIBZLB-UHFFFAOYSA-N
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Description

1H-Indole-5-sulfonyl chloride is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is particularly notable for its sulfonyl chloride functional group attached to the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

Indole derivatives, which include 1h-indole-5-sulfonyl chloride, are known to bind with high affinity to multiple receptors . This makes them crucial in medicinal chemistry and drug design .

Mode of Action

It’s known that indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

Indole and its derivatives are known to be crucial in medicinal chemistry due to their physiological action . This suggests that this compound may have significant bioavailability.

Result of Action

It’s known that indole derivatives have diverse biological activities . This suggests that this compound may have a wide range of molecular and cellular effects depending on the specific biological activity it exhibits.

Action Environment

It’s known that indole is a relatively weak basic chemical . This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . . This suggests that the action, efficacy, and stability of this compound may be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-5-sulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonylation of indole derivatives. For instance, indole can be reacted with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the desired position on the indole ring. The reaction typically requires careful temperature control and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure precise control over reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The indole ring can undergo oxidation reactions, leading to the formation of indole-5-sulfonic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane) at low temperatures.

    Reduction Reactions: Lithium aluminum hydride is a common reducing agent used in anhydrous ether solvents under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

1H-Indole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives have been studied for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound is used to synthesize bioactive molecules for biological studies.

    Medicine: The compound is used in the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    1-Methyl-1H-indole-5-sulfonyl chloride: Similar structure with a methyl group at the nitrogen atom.

    1H-Indole-3-sulfonyl chloride: Sulfonyl chloride group at the 3-position instead of the 5-position.

    1H-Indole-2-sulfonyl chloride: Sulfonyl chloride group at the 2-position.

Uniqueness: 1H-Indole-5-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group at the 5-position on the indole ring. This positioning can influence the reactivity and biological activity of the compound, making it distinct from other indole sulfonyl chlorides. The 5-position is often less sterically hindered compared to the 2- or 3-positions, potentially leading to different reactivity patterns and applications in synthesis.

Properties

IUPAC Name

1H-indole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGMZFOGQIBZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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